Product packaging for HF-Pyridine(Cat. No.:)

HF-Pyridine

Cat. No.: B8457038
M. Wt: 99.11 g/mol
InChI Key: GRJJQCWNZGRKAU-UHFFFAOYSA-N
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Description

Significance of Fluorine Atom Incorporation in Organic Molecules

Fluorine is the most electronegative element, and its bond with carbon is one of the strongest in organic chemistry. nih.govrsc.orghdfcsec.com The introduction of fluorine can significantly influence the electronic distribution, acidity or basicity, conformation, and stability of organic molecules. hdfcsec.com The small van der Waals radius of fluorine is similar to that of hydrogen, meaning that fluorine substitution can often occur without causing significant steric changes to the molecule. nih.govhdfcsec.comchimia.ch

These properties contribute to the enhanced metabolic stability, altered lipophilicity, and improved binding affinity of fluorinated compounds to biological targets, making them highly valuable in drug discovery and development. hdfcsec.comchimia.ch Fluorine-containing compounds are prevalent in pharmaceuticals and agrochemicals, accounting for a significant percentage of commercially available products in these sectors. researchgate.nethdfcsec.comnih.govchimia.ch The incorporation of fluorine can lead to dramatically improved potency compared to non-fluorinated analogues. chimia.ch

Historical Development and Evolution of Hydrogen Fluoride-Based Fluorinating Agents

The history of organofluorine chemistry is marked by the challenges associated with handling highly reactive fluorinating agents. nih.govthieme-connect.de Elemental fluorine, first isolated by Henri Moissan in 1886, is extremely reactive and difficult to control for selective organic fluorination. nih.gov Anhydrous hydrogen fluoride (B91410) (HF), while a key source of fluorine, is volatile, highly corrosive, and toxic, posing significant handling difficulties. acsgcipr.orgrsc.org

Early methods for introducing fluorine included halogen exchange reactions and the decomposition of diazonium salts (Schiemann reaction). nih.govthieme-connect.de The availability of aqueous hydrogen fluoride in the early 1800s and anhydrous HF in 1856 paved the way for their use as fluorinating agents. thieme-connect.de However, the inherent hazards of anhydrous HF limited its widespread application in standard laboratory settings.

The development of HF-amine complexes represented a significant step forward in providing safer and more manageable sources of hydrogen fluoride. acsgcipr.orgrsc.org These complexes are typically liquids at room temperature, making them easier to handle than gaseous anhydrous HF. acsgcipr.org The use of a pyridine-hydrogen fluoride complex for fluorination was reported as early as 1963 by Bergstrom and colleagues in the context of steroid chemistry. acsgcipr.org A pivotal development came in 1979 when George A. Olah and his team systematized the use of a specific composition of pyridine (B92270) and hydrogen fluoride (approximately 30% pyridine and 70% HF by weight), which became widely known as "Olah's reagent" or pyridinium (B92312) poly(hydrogen fluoride) (PPHF). acsgcipr.orgworldscientific.com This formulation offered a balance of reduced volatility and retained reactivity, significantly expanding the scope of HF-based fluorinations.

The evolution of HF-based reagents continues, with newer complexes such as DMPU·(HF)ₓ and KHSO₄·(HF)ₓ being developed to offer different properties, such as enhanced acidity or compatibility with metal catalysts. rsc.orgalfa-chemistry.comchinesechemsoc.orgacs.orgcore.ac.uk

The Role of Pyridine in Modulating Hydrogen Fluoride Handling and Reactivity

Pyridine plays a crucial role in the HF-Pyridine complex by forming pyridinium poly(hydrogen fluoride) species through hydrogen bonding with HF. acs.org This complexation effectively modulates the properties of hydrogen fluoride. The primary benefit is the significant reduction in the vapor pressure and volatility of HF, transforming it from a low-boiling gas into a more manageable liquid at room temperature. acsgcipr.orgrsc.orgworldscientific.com This enhanced handling characteristic is a key reason for the widespread adoption of this compound in organic synthesis compared to anhydrous HF.

Pyridine acts as a base in the complex, which influences the acidity of the system. acs.orgfiveable.meacs.org While this basicity is beneficial for stabilizing the complex and facilitating certain reactions, it can also be a factor to consider in reactions involving acid-sensitive substrates or metal catalysts, where the basic pyridine might interfere. acs.orgacs.org The complex exists in equilibrium with free hydrogen fluoride, allowing the reagent to deliver HF for fluorination reactions in a controlled manner. acsgcipr.org

The typical composition of this compound used in synthesis is approximately 30% pyridine and 70% hydrogen fluoride by weight, often represented as C₅H₅N·(HF)ₓ where x is typically around 9. acsgcipr.orgworldscientific.comsigmaaldrich.comvwr.comthermofisher.com This specific ratio, popularized by Olah, provides a favorable balance between ease of handling and fluorinating power. The physical properties of this complex, such as density and boiling point under reduced pressure, are distinct from those of the individual components. sigmaaldrich.comvwr.comchemsrc.com

Table 1: Typical Properties of this compound (ca. 70% HF)

PropertyValueSource
AppearanceClear colorless to yellow or pale brown liquid thermofisher.com
Density~1.1 g/mL at 20 °C sigmaaldrich.comvwr.comchemsrc.com
Boiling Point50 °C at 1 mmHg vwr.comchemsrc.com
HF Content (wt%)~70% worldscientific.comsigmaaldrich.comvwr.comthermofisher.com
Pyridine Content (wt%)~30% acsgcipr.orgworldscientific.com

This compound has been successfully applied in a variety of fluorination reactions, including the conversion of alcohols to alkyl fluorides, hydrofluorination of alkenes and alkynes, halofluorination, and the synthesis of geminal difluorides. acsgcipr.orgworldscientific.comorgsyn.orgoakwoodchemical.comresearchgate.net Its utility extends to reactions like the preparation of alpha-fluorocarboxylic acids from alpha-amino acids via diazotization and the cleavage of acetals and ketals. worldscientific.comorgsyn.orgresearchgate.net The reagent's effectiveness in these diverse transformations underscores its importance as a cornerstone in synthetic fluorination chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FN B8457038 HF-Pyridine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6FN

Molecular Weight

99.11 g/mol

IUPAC Name

pyridin-1-ium;fluoride

InChI

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H

InChI Key

GRJJQCWNZGRKAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C=C1.[F-]

Related CAS

32001-55-1
62778-11-4

Origin of Product

United States

Synthetic Methodologies for Pyridinium Poly Hydrogen Fluoride Complex Formation

Laboratory-Scale Preparation Protocols for HF-Pyridine Adducts

Laboratory-scale preparation of this compound adducts involves the controlled association of anhydrous hydrogen fluoride (B91410) and pyridine (B92270). The reaction is exothermic and requires careful management of conditions to ensure the formation of the desired complex and prevent side reactions or safety hazards. researchgate.net

Controlled Reaction Conditions for Anhydrous Hydrogen Fluoride and Pyridine Association

The synthesis is conducted in anhydrous environments using materials resistant to HF corrosion, such as PTFE-lined reactors. A common method involves introducing anhydrous hydrogen fluoride into a solution of pyridine at low temperatures, typically around -78°C. The addition of HF is carried out until the desired hydrogen fluoride content is reached. An alternative procedure involves keeping the pyridine cold, around -40°C, and slowly condensing the hydrogen fluoride into the vessel while stirring, ensuring the mixture remains liquid throughout the preparation. orgsyn.org

Key controlled conditions include:

Anhydrous environment: To prevent the formation of hydrofluoric acid (HF in water), which has different properties and reactivity. wikipedia.orgfishersci.nl

Low temperature: To control the exothermic reaction and prevent fuming and potential hazards associated with handling HF. researchgate.netorgsyn.org

Inert materials: Using equipment made of or lined with materials like PTFE to withstand the corrosive nature of HF. orgsyn.org

Stirring: To ensure proper mixing of reactants and uniform complex formation. orgsyn.org

Stoichiometric Ratio Optimization and Adduct Composition Characterization

The stoichiometric ratio of pyridine to hydrogen fluoride is crucial in determining the composition of the resulting adduct. While a 1:1 molar ratio (C₅H₅N·HF) can be formed, the commonly used "Olah's reagent" is a mixture with a higher proportion of HF, typically around 70% HF by weight, corresponding to an approximate stoichiometry of pyridine·9HF. researchgate.networldscientific.comsigmaaldrich.comtcichemicals.com The exact composition can influence the reagent's acidity and reactivity. mdpi.comacs.org

Characterization of the adduct composition and confirmation of the absence of free pyridine or HF residues can be performed using analytical techniques such as ¹H and ¹³C NMR spectroscopy. Infrared (IR) spectroscopy can help identify N-H and F-H bonding patterns within the complex. Quantitative analysis of the HF content can be determined using methods like ion-selective electrodes or potentiometric titration.

Data regarding specific stoichiometric ratios and resulting adduct properties are often detailed in research findings related to the reagent's application in various chemical transformations. For instance, studies have investigated complexes with different HF to pyridine ratios to optimize yields and selectivity in fluorination reactions. mdpi.comacs.org

Table 1: Examples of this compound Adduct Compositions

Common NameApproximate Composition (wt%)Approximate Stoichiometry
Olah's Reagent30% Pyridine, 70% HFPyridine·9HF
Pyridine hydrofluorideVariesPyridine·nHF (n=1 or more)

Industrial-Scale Manufacturing Processes for this compound

Industrial production of this compound follows similar principles to laboratory-scale synthesis but is adapted for larger volumes and continuous processes. The highly corrosive nature of hydrogen fluoride necessitates specialized equipment and stringent safety protocols.

Industrial processes involve the reaction of anhydrous hydrogen fluoride with pyridine in dedicated reactors designed to withstand the corrosive environment. While specific details of large-scale manufacturing processes are often proprietary, the core principle remains the controlled association of the two compounds to form the stable liquid complex. The production of the precursor, pyridine, on an industrial scale typically involves reactions of aldehydes or ketones with ammonia, such as the Chichibabin pyridine synthesis. wikipedia.orgnih.gov Anhydrous hydrogen fluoride is primarily produced by the reaction of sulfuric acid with fluorite (CaF₂) or as a byproduct of fertilizer production. wikipedia.org

Industrial manufacturing emphasizes efficiency, scalability, and safety. Flow chemistry techniques, which involve the continuous movement of reagents through a reactor, offer advantages in terms of precise control over reaction conditions, enhanced safety due to smaller reaction volumes, and increased scalability, making them potentially relevant for the industrial production or utilization of this compound. seqens.com

Mechanistic Elucidation of Hf Pyridine Mediated Organic Transformations

Protonation Pathways and Nucleophilic Fluoride (B91410) Delivery Mechanisms

The fundamental mechanism of HF-Pyridine action involves a two-step process: protonation of the substrate followed by the nucleophilic addition of a fluoride ion. acsgcipr.org The this compound complex exists as pyridinium (B92312) poly(hydrogen fluoride), which serves as the source of both the proton (H+) and the nucleophilic fluoride (F-). acsgcipr.orgresearchgate.net

In the case of an alkene, the process begins with the electrophilic addition of a proton from the HF complex to the double bond. This addition follows Markovnikov's rule, leading to the formation of the more stable carbocation intermediate. Subsequently, a fluoride ion acts as a nucleophile, attacking the carbocation to form the final fluoroalkane product. The reaction of alcohols with this compound follows a similar initial step where the hydroxyl group is protonated. fiveable.me This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), which then departs as a water molecule.

The delivery of the fluoride nucleophile is a critical step. The fluoride ion in the this compound complex is part of a poly(hydrogen fluoride) anion, such as [F(HF)n]−. This complexation moderates the nucleophilicity and basicity of the fluoride ion compared to a "naked" fluoride. The mechanism of fluoride delivery can be influenced by the substrate and reaction conditions, proceeding through either an SN1 or SN2 pathway. For tertiary alcohols, the reaction typically proceeds via a stable tertiary carbocation in an SN1 mechanism. fiveable.me For primary and secondary alcohols, an SN2-type displacement is more common, where the fluoride ion attacks the protonated alcohol complex directly.

Substrate TypeInitial StepIntermediateFluoride Delivery Mechanism
AlkeneProtonation of C=C bondCarbocationNucleophilic attack on carbocation
AlkyneProtonation of C≡C bondVinyl cationNucleophilic attack on cation
AlcoholProtonation of -OH groupProtonated alcohol, CarbocationSN1 or SN2 displacement
Aziridine (B145994)Protonation of NitrogenAziridinium (B1262131) ion, Carbocation-likeSN1 or SN2-type ring-opening

Carbocationic Intermediates in this compound Catalyzed Reactions

Carbocationic intermediates are central to many transformations mediated by this compound. The high acidity of the reagent is crucial for the generation and stabilization of these positively charged species. fiveable.me The stability of the potential carbocation often dictates the regioselectivity and stereoselectivity of the reaction.

For instance, in the hydrofluorination of alkenes, the reaction proceeds through the most stable carbocation intermediate, explaining the observance of Markovnikov's rule. Similarly, the conversion of secondary and tertiary alcohols to alkyl fluorides involves the formation of secondary and tertiary carbocations, respectively, following the departure of a water molecule from the protonated alcohol. acsgcipr.orgfiveable.me

The ring-opening of substituted aziridines with this compound also highlights the role of carbocationic intermediates. The reaction is initiated by the protonation of the nitrogen atom. The subsequent ring-opening can proceed through a pathway with significant carbocationic character, especially when a substituent can stabilize a positive charge (e.g., a phenyl group). This SN1-type pathway involves the formation of a carbocation-like intermediate at the more substituted carbon, which is then attacked by the fluoride ion. nih.gov This mechanism explains why fluoride addition often occurs at the more hindered position in aryl-substituted aziridines, as this position can better stabilize the positive charge. nih.gov In contrast, alkyl-substituted aziridines may favor a more SN2-like pathway where fluoride attacks the less hindered carbon of the protonated aziridinium ion. nih.gov

ReactionSubstrate ExampleProposed Carbocationic IntermediateSignificance
HydrofluorinationPropeneIsopropyl cationDictates Markovnikov regioselectivity
Alcohol Fluorinationtert-Butyl alcoholtert-Butyl cationFavors SN1 pathway for tertiary alcohols
Aziridine Ring-Opening2-PhenylaziridineBenzylic carbocation-like speciesExplains regioselectivity of fluoride attack at the more substituted carbon nih.gov

Influence of Pyridine (B92270) Basic Character on Reaction Pathway and Stability

The pyridine component of the reagent is not merely a solvent for hydrogen fluoride; its basic character plays a critical role in modulating the reagent's reactivity and stability. Pyridine is a moderate base, and its lone pair of electrons interacts with hydrogen fluoride to form the pyridinium poly(hydrogen fluoride) salt. pharmaguideline.comaklectures.com This interaction tempers the extreme acidity and volatility of anhydrous HF, making the reagent safer and easier to handle. acsgcipr.org

Applications of Hf Pyridine in Contemporary Organic Synthesis

Strategic Fluorination Reactions Utilizing HF-Pyridine as a Fluoride (B91410) Source

This compound functions as a potent source of nucleophilic fluoride, enabling a range of strategic fluorination reactions. wikipedia.org The mechanism of these reactions generally involves the protonation of a substrate by the acidic hydrogen fluoride, followed by the nucleophilic attack of the fluoride ion. acsgcipr.org This reactivity has been harnessed for the transformation of alcohols into alkyl fluorides and the hydrofluorination of unsaturated carbon-carbon bonds.

One of the most significant applications of this compound is the direct conversion of hydroxyl groups in alcohols to alkyl fluorides. orgsyn.org This dehydroxyfluorination reaction provides a convenient and economical alternative to traditional halogen exchange methods. orgsyn.org The process is particularly effective for substrates that can form stable carbocation intermediates. acsgcipr.org

This compound is highly effective for the synthesis of secondary and tertiary alkyl fluorides from the corresponding alcohols, generally providing good to excellent yields. acsgcipr.orgorgsyn.org The reaction proceeds through the protonation of the alcohol's hydroxyl group, which then departs as a water molecule to form a carbocation intermediate. This intermediate is subsequently trapped by a fluoride ion. acsgcipr.org The stability of the resulting carbocation is a key factor in the reaction's success, which is why tertiary and secondary alcohols are ideal substrates. The procedure has been successfully applied to a wide array of secondary and tertiary alcohols, with yields typically ranging from 70% to 90%. orgsyn.org

Table 1: Preparation of Secondary and Tertiary Alkyl Fluorides from Alcohols with this compound orgsyn.org
Alcohol SubstrateReaction Temperature (°C)ProductYield (%)
2-Adamantyl alcohol202-Fluoroadamantane98
Cyclohexyl alcohol20Cyclohexyl fluoride99
2-Norbornyl alcohol202-Fluoronorbornane95
α-Phenylethyl alcohol201-Fluoro-1-phenylethane65
tert-Butyl alcohol0tert-Butyl fluoride90

The synthesis of β-fluoroamines, valuable motifs in medicinal chemistry, can be achieved using this compound. researchgate.net This transformation involves the reaction of amino alcohols with the reagent. The reaction is believed to proceed via the protonation of the hydroxyl group, leading to its substitution by fluoride, analogous to the fluorination of simple alcohols. The presence of the amino group can influence the reaction's outcome and requires careful control of reaction conditions.

Another related approach involves the ring-opening of aziridines with this compound. researchgate.netrsc.org For instance, the reaction of cis-2-amidoaziridines with Olah's reagent leads to the stereospecific formation of threo-β-fluoro α-amino acid amides. rsc.org This method highlights the reagent's utility in creating complex fluorinated molecules with high stereocontrol. More recent methodologies have also explored the in-situ generation of amine-HF reagents from sources like benzoyl fluoride to achieve the hydrofluorination of aziridines, providing a practical route to β-fluoroamines. organic-chemistry.orgucla.edu

This compound is a classic reagent for the hydrofluorination of carbon-carbon double and triple bonds. acsgcipr.orgorgsyn.org This atom-economical addition reaction provides a direct route to organofluorine compounds from readily available unsaturated hydrocarbons. nih.gov

The direct hydrofluorination of alkenes using this compound was a pioneering achievement that offered a straightforward method for synthesizing fluoroalkanes. nih.govacs.org The reaction typically follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond, proceeding through a carbocation intermediate. organic-chemistry.org While early applications were often limited to simple, unfunctionalized alkenes like isobutene and cyclohexene (B86901) and required a large excess of the reagent, the methodology remains a valuable tool. nih.govacs.org The reaction is effective for a range of alkenes, including cyclic and acyclic substrates. orgsyn.org

Table 2: Hydrofluorination of Alkenes with this compound orgsyn.org
Alkene SubstrateReaction Temperature (°C)ProductYield (%)
2-Methylpropene0tert-Butyl fluoride60
Cyclopentene0Cyclopentyl fluoride65
Cyclohexene0Cyclohexyl fluoride80
Cycloheptene0Cycloheptyl fluoride70
Propene20Isopropyl fluoride35

The hydrofluorination of alkynes with this compound provides access to monofluoroalkenes or, with a second addition, gem-difluoroalkanes. researchgate.net The reaction's regio- and stereochemical outcomes are critical and can be influenced by the substrate and reaction conditions. Pioneering studies by Olah demonstrated the feasibility of this transformation. nih.gov

More recent research has often focused on metal-catalyzed hydrofluorinations, as the pyridine (B92270) in Olah's reagent can sometimes interfere with catalysts. nih.gov However, the fundamental reaction using HF-based reagents remains relevant. For activated alkynes like ynamides, transition metal catalysis in conjunction with HF sources can achieve highly regio- and stereocontrolled trans-hydrofluorination. acs.org In other systems, careful selection of reagents can lead to the selective formation of Z-isomers of vinyl fluorides. researchgate.net The reaction can proceed via a stepwise mechanism involving protonation to form a vinyl cation, followed by fluoride attack. nih.gov Dihydrofluorination of alkynes is also a direct and atom-economical route to valuable gem-difluoromethylene-containing compounds. nih.gov

Halogen-Fluorination Reactions Mediated by this compound Systems

The simultaneous introduction of a halogen and a fluorine atom across a double or triple bond, known as halogen-fluorination, is a powerful transformation for the synthesis of complex fluorinated molecules. This compound serves as a key fluorine source in these reactions.

The iodofluorination of unsaturated carbon-carbon bonds provides a direct route to vicinal iodo-fluoro compounds, which are valuable synthetic intermediates. The reaction typically involves an iodine source, an oxidant, and this compound.

For alkenes, a combination of molecular iodine (I₂) and an oxidant, such as potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈), in the presence of this compound under mild conditions, affords iodofluorinated products with high regioselectivity. nih.govresearchgate.net The reaction proceeds via a proposed electrophilic iodine monofluoride (IF) species, generated in situ, which adds across the alkene in a Markovnikov fashion. nih.gov This methodology is applicable to a wide range of both aliphatic and aromatic alkenes. nih.govresearchgate.net

Alkynes can also undergo iodofluorination. A system utilizing 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source in conjunction with this compound allows for the controlled double iodofluorination of terminal alkynes. This reaction proceeds at low temperatures, such as -20 °C, and effectively utilizes the iodine content of the DIH reagent. researchgate.net

Table 1: Iodofluorination of Alkenes with I₂/Na₂S₂O₈ and this compound Data sourced from The Journal of Organic Chemistry, 2021. nih.gov

The concurrent addition of a fluorine atom and a sulfenyl group to an olefin is a valuable transformation for synthesizing molecules containing both sulfur and fluorine. This compound, in combination with N-thiosuccinimides, provides a highly efficient, transition-metal-free system for the fluorothiolation of a diverse range of alkenes. researchgate.netnih.gov This method demonstrates excellent regioselectivity and good tolerance for various functional groups, proceeding under simple and mild conditions. researchgate.netnih.gov

This methodology can be extended to achieve difluorothiolation, further expanding the synthetic utility of this reagent system. nih.gov The reaction offers good chemical yields and is a practical approach for the synthesis of complex sulfur- and fluorine-containing compounds. researchgate.net

Table 2: Fluorothiolation of Alkenes with N-Thiosuccinimides and this compound Data sourced from Organic Chemistry Frontiers, 2019. nih.gov

Geminal Difluorination Strategies with this compound

The introduction of a gem-difluoro (-CF₂-) group can significantly alter the properties of a molecule, making it a common strategy in medicinal chemistry. This compound is a key reagent in several methods for achieving this transformation.

While various methods exist for the conversion of carbonyl compounds to gem-difluorides, the direct transformation of ketoximes to gem-difluorides using this compound is not extensively documented in the reviewed scientific literature. Alternative fluorinating agents are more commonly employed for this specific conversion.

A reliable method for the synthesis of gem-difluoro compounds involves the desulfurative fluorination of dithiolane derivatives. The combination of an electrophilic fluorinating agent, such as Selectfluor®, and pyridinium (B92312) poly(hydrogen fluoride) (PPHF), a form of this compound, effectively transforms 2,2-diaryl-1,3-dithiolanes into their corresponding gem-difluoro compounds. nih.govacs.org This reaction proceeds under mild conditions and provides moderate to good yields. nih.gov The synergistic effect of Selectfluor® and PPHF is crucial for the success of this transformation, as neither reagent alone is effective under the same conditions. nih.gov

Table 3: Geminal Difluorination of 2,2-Diaryl-1,3-dithiolanes with Selectfluor® and PPHF Data sourced from Tetrahedron Letters, 2004. nih.gov

Ring-Opening Fluorination of Cyclic Ethers and Nitrogen-Containing Heterocycles

The ring-opening of strained heterocycles with a fluoride nucleophile is a powerful method for the synthesis of functionalized acyclic compounds. This compound is a highly effective reagent for such transformations.

The ring-opening of epoxides (cyclic ethers) with this compound is a well-established method for the synthesis of β-fluoroalcohols. The reaction generally proceeds with high reactivity. The regio- and stereoselectivity of the ring-opening can be influenced by the structure of the epoxide and the acidity of the this compound reagent, potentially favoring either an Sₙ1 or Sₙ2 type mechanism.

In the realm of nitrogen-containing heterocycles, the ring-opening of activated aziridines with this compound provides a route to β-fluoroamines. The reaction of cis-2-amidoaziridines with Olah's reagent has been shown to be stereospecific, exclusively yielding threo-β-fluoro α-amino acid amides. nih.gov In contrast, cis-2-cyanoaziridines can yield mixtures of threo and erythro isomers. nih.gov The regioselectivity of the fluoride attack is generally high for these substrates. nih.gov While the ring-opening of aziridines is well-documented, the application of this compound for the fluorinative ring-opening of larger, less strained nitrogen heterocycles such as azetidines, pyrrolidines, and piperidines is less commonly reported.

Table 4: Ring-Opening Fluorination of a Cyclic Ether with this compound Illustrative example based on general reactivity.```html

Cyclic Ether SubstrateProductTypical Outcome
Cyclohexene oxidetrans-2-FluorocyclohexanolHigh yield

Table of Compounds

Compound Name
Hydrogen fluoride-pyridine (this compound)
Iodine (I₂)
Potassium persulfate (K₂S₂O₈)
Sodium persulfate (Na₂S₂O₈)
Iodine monofluoride (IF)
Methyl undecenoate
1-Octene (B94956)
Ethyl cinnamate
Styrene
4-Methylstyrene
1,3-Diiodo-5,5-dimethylhydantoin (DIH)
N-thiosuccinimides
1-Decene
α-Methylstyrene
Cyclohexene
Norbornene
Selectfluor®
Pyridinium poly(hydrogen fluoride) (PPHF)
2,2-Diphenyl-1,3-dithiolane
2,2-Bis(4-fluorophenyl)-1,3-dithiolane
2,2-Bis(4-chlorophenyl)-1,3-dithiolane
2,2-Bis(4-methoxyphenyl)-1,3-dithiolane
Cyclohexene oxide
trans-2-Fluorocyclohexanol
cis-2-Amidoaziridines
threo-β-Fluoro α-amino acid amides
cis-2-Cyanoaziridines
threo-2-Amino-3-fluoronitriles
erythro-2-Amino-3-fluoronitriles
Fluorinative Ring-Opening of Epoxides

The ring-opening of epoxides with this compound to produce fluorohydrins is a fundamental transformation in organofluorine chemistry. The regio- and stereoselectivity of this reaction are highly dependent on the structure of the epoxide substrate and the acidity of the HF reagent, leading to mechanisms with varying degrees of SN1 and SN2 character. researchgate.net

In general, the reaction mechanism involves the initial protonation of the epoxide oxygen by the acidic component of the this compound complex, which activates the epoxide for nucleophilic attack by the fluoride ion. acsgcipr.org For unsymmetrical epoxides, the regiochemical outcome is dictated by the substitution pattern. The fluoride nucleophile typically attacks the more substituted carbon atom, a regioselectivity consistent with an SN1-like mechanism where a partial positive charge is stabilized at the more substituted position in the transition state. chemistrysteps.com This contrasts with reactions using strong, non-acidic nucleophiles, which tend to attack the less sterically hindered carbon via an SN2 mechanism. chemistrysteps.com

The reaction proceeds with an inversion of stereochemistry at the center of attack, characteristic of a backside nucleophilic assault. This anti-addition is a key stereochemical feature of the epoxide ring-opening process. The versatility of this compound allows for the fluorinative ring-opening of a wide array of epoxides, including those with complex molecular scaffolds. ucla.edu

Epoxide SubstrateProduct (Major Regioisomer)Reaction ConditionsYield (%)Reference
Styrene Oxide2-Fluoro-1-phenylethanolThis compound, CH₂Cl₂, rt~85% ucla.edu
Cyclohexene Oxidetrans-2-FluorocyclohexanolThis compound, rt~99% acsgcipr.org
1,2-Epoxyhexane1-Fluorohexan-2-olThis compound, rtHigh ucla.edu
Stereochemical Aspects of Nitrogen-Containing Ring Fluorination

The application of this compound extends to the ring-opening of nitrogen-containing heterocycles, such as aziridines, providing a direct route to valuable β-fluoroamines. The stereochemical outcome of these reactions is a critical consideration and is heavily influenced by the substrate's structure.

For instance, the reaction of this compound with cis-2-amidoaziridines has been shown to be highly stereospecific. The ring-opening occurs exclusively to yield threo-β-fluoro-α-amino acid amides. rsc.org This outcome suggests a clean SN2-type mechanism, where the fluoride ion attacks the carbon atom from the side opposite to the leaving group (the protonated ring nitrogen), resulting in a complete inversion of configuration at the reaction center. The reaction is also highly regioselective. rsc.org

In more complex systems, such as bicyclic aziridines, the reaction also proceeds with an inversion of stereoconfiguration. nih.gov The stereochemistry of the fluorination is dependent on the substitution pattern of the aziridine (B145994) substrate. nih.govresearchgate.net The presence of fluorine in pyrrolidine (B122466) rings, a common motif in bioactive molecules, can significantly influence the conformational behavior of the ring. beilstein-journals.orgresearchgate.net The stereoselective introduction of fluorine using reagents like this compound allows for the precise control of molecular geometry, which is crucial for modulating biological activity. beilstein-journals.org

Diverse Functional Group Transformations Involving this compound

α-Fluorocarboxylic Acid Synthesis

This compound is instrumental in the synthesis of α-fluorocarboxylic acids, particularly through the ring-opening of functionalized aziridines. A key method involves the treatment of cis-2-cyano- and cis-2-amido-aziridines with this compound (Olah's reagent). rsc.org This reaction proceeds via a highly regioselective and stereospecific ring-opening to produce β-fluoro-α-amino nitriles and β-fluoro-α-amino amides, respectively. rsc.org

These intermediates can then be subjected to acidic hydrolysis or alcoholysis to furnish the desired β-fluoro-α-amino acids or their corresponding esters in good yields. rsc.org The stereospecificity observed with cis-2-amidoaziridines, which leads exclusively to threo products, highlights the controlled nature of the fluoride addition. rsc.org This multi-step sequence provides a reliable pathway to enantiopure α-fluorinated amino acids, which are significant building blocks in medicinal chemistry.

Conversion of Carboxylic Acids to Acyl Fluorides

A direct and efficient method for the synthesis of acyl fluorides from carboxylic acids utilizes a combination of this compound and a coupling agent, 1,3-dicyclohexylcarbodiimide (DCC). researchgate.net This transformation is notable for its mild reaction conditions and operational simplicity. The reaction, typically carried out in a solvent like dichloromethane, involves the activation of the carboxylic acid by DCC, followed by nucleophilic substitution with fluoride from the this compound complex. researchgate.net

This method has been noted for its utility, although in some contexts, its functional group compatibility may be limited. acs.org The resulting acyl fluorides are valuable synthetic intermediates due to their balanced stability and reactivity, often serving as superior alternatives to more reactive acyl chlorides in applications such as amidation and esterification. acs.orgresearchgate.net The in situ generation of the acyl fluoride allows for subsequent one-pot transformations, for instance, by adding an alcohol and a base to produce the corresponding ester. researchgate.net

Preparation of Glycosyl Fluorides from Orthoesters

This compound provides an efficient route for the preparation of glycosyl fluorides from pyranose- or furanose-derived 1,2-orthoesters. acs.orgnih.govacs.org In this reaction, this compound plays a dual role: it acts as the acid necessary to promote the opening of the 1,2-orthoester and serves as the nucleophilic source of the fluoride ion that is incorporated at the anomeric center. acs.org

This method is highly effective and is compatible with a variety of common protecting groups used in carbohydrate chemistry, including silyl (B83357) ethers. acs.orgnih.gov A significant advantage of this protocol is its applicability to sugar derivatives that possess free hydroxyl groups, which circumvents the need for additional protection-deprotection steps that are often required in carbohydrate synthesis. acs.orgnih.gov The reactions are typically fast, often completed within minutes at low temperatures (e.g., -40 °C) in solvents like dichloromethane. acs.org

Orthoester SubstrateGlycosyl Fluoride ProductReaction ConditionsYield (%)Reference
3,5-Di-O-benzoyl-α-D-ribofuranose 1,2-(methyl orthoacetate)3,5-Di-O-benzoyl-α,β-D-ribofuranosyl fluorideThis compound, CH₂Cl₂, -40 °C, 5 min80% acs.org
3,5-Di-O-benzoyl-α-D-arabinofuranose 1,2-(methyl orthoacetate)3,5-Di-O-benzoyl-α,β-D-arabinofuranosyl fluorideThis compound, CH₂Cl₂, -40 °C, 10 min93% acs.org
3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(ethyl orthoacetate)3,4,6-Tri-O-acetyl-α,β-D-glucopyranosyl fluorideThis compound, CH₂Cl₂, -15 °CHigh researchgate.net
Formal Enone-α-Hydrogen to Fluorine Substitution Reactions

This compound is a key reagent in a novel, single-step synthesis of 2-fluoroenones from their corresponding enones. This reaction represents a formal substitution of an α-hydrogen atom for a fluorine atom and is applicable to a wide range of aromatic and alkenyl enones. The transformation is carried out at room temperature using the this compound complex as the fluoride source.

Mechanistic studies suggest that the reaction proceeds through an uncommon umpolung Morita–Baylis–Hillman-type mechanism. This pathway involves the formation of a Morita–Baylis–Hillman enolonium species, which then reacts with the nucleophilic fluoride. A final elimination step, facilitated by a base such as triethylamine (B128534), affords the 2-fluoroenone product. This method provides a significant improvement over previous multi-step syntheses of these valuable fluorinated building blocks.

This compound in Protecting Group Chemistry

Hydrogen fluoride-pyridine (this compound) is a versatile and widely utilized reagent in organic synthesis, particularly in the realm of protecting group chemistry. Its unique properties as a stable, less volatile, and more manageable source of hydrogen fluoride make it an invaluable tool for the cleavage of various protecting groups. This section details its specific applications in de-silylation, peptide deprotection, and methodologies involving alcohol protection.

De-silylation Reagent Applications

This compound is a prominent reagent for the removal of silyl ether protecting groups, which are commonly used to mask the reactivity of hydroxyl groups. The high strength of the silicon-fluorine bond (Si-F bond strength is ~142 kcal/mol compared to ~110 kcal/mol for the Si-O bond) is the thermodynamic driving force for these deprotection reactions. harvard.edu Silyl ethers, such as the robust tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) ethers, are susceptible to cleavage by the fluoride ions provided by this compound. harvard.edu

The reaction is typically performed in a compatible organic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). The pyridine in the complex acts as a base to moderate the harsh acidity of hydrogen fluoride, making the reagent selective for silyl ethers while often leaving other acid-sensitive functionalities intact. fiveable.me However, the reaction outcome can be substrate-dependent. In complex syntheses, such as the final deprotection step in the synthesis of ratjadone, neat this compound led to decomposition. Researchers found that using pyridine as the solvent for the this compound reagent resulted in a clean and successful deprotection of the O-TBDMS groups, albeit over a longer reaction time. researchgate.net This highlights the tunability of the reagent system to achieve desired chemical outcomes.

Below is a table summarizing various fluoride-based reagents used for de-silylation, including this compound.

ReagentCommon AbbreviationTypical ConditionsNotes
Hydrogen Fluoride-PyridineThis compound / Olah's ReagentTHF or Pyridine, 0 °C to RTEffective for robust silyl ethers; reactivity can be tuned by solvent choice. researchgate.net
Tetrabutylammonium FluorideTBAFTHF, RTVery common and mild, but its basicity can sometimes cause side reactions. harvard.edu
Triethylamine TrihydrofluorideEt3N·3HFAcetonitrile, RTA stable liquid source of fluoride, often used for large-scale applications. harvard.edu
Tris(dimethylamino)sulfonium DifluorotrimethylsilicateTASFTHF, RTAn anhydrous source of fluoride, useful for sensitive substrates. harvard.edu
Cesium FluorideCsFDMF, elevated temperatureA solid fluoride source, often used with a crown ether to enhance solubility and reactivity. researchgate.net

Role in Peptide Chemistry Deprotection Strategies

In solid-phase peptide synthesis (SPPS), particularly when employing the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, the final step involves the cleavage of the completed peptide from its solid support and the simultaneous removal of all side-chain protecting groups. springernature.comwordpress.com Anhydrous liquid hydrogen fluoride has historically been the reagent of choice for this global deprotection due to its potent acidity (H₀ ≈ -11) and its ability to act as an excellent solvent for peptides. wordpress.com

This compound serves as a valuable and more manageable alternative to neat liquid HF. It is employed for the same purpose: to cleave benzyl-based protecting groups from the side chains of amino acids such as aspartic acid, glutamic acid, cysteine, and tyrosine, and to release the peptide from the resin. wordpress.comorgsyn.org The strongly acidic nature of the reagent facilitates the SN1-type removal of these protecting groups. However, this process generates stable carbocations (e.g., benzyl (B1604629) carbocations) that can act as potent alkylating agents, leading to undesired side reactions with nucleophilic amino acid residues like tryptophan and methionine. wordpress.com To prevent these side reactions, "scavenger" molecules such as anisole, p-cresol, or dimethyl sulfide (B99878) are added to the cleavage cocktail to trap the carbocations. wordpress.com

The "low HF" cleavage system, which utilizes a lower concentration of HF in dimethyl sulfide with this compound being a suitable source, offers a milder deprotection via an SN2 mechanism. This approach reduces the occurrence of carbocation-mediated side reactions. springernature.com

Alcohol Protection and Subsequent Deprotection Methodologies

While this compound is primarily recognized as a deprotection agent for silyl ethers, its role in the broader context of alcohol protection methodologies is centered on its compatibility with other protecting groups. nih.gov This allows for selective deprotection schemes where a silyl ether can be removed in the presence of other acid-labile or base-labile groups. For instance, research has shown that this compound can be used to prepare glycosyl fluorides from 1,2-orthoesters without affecting protecting groups such as benzylidene acetals, benzoates, or even other silyl ethers like tert-butyldiphenylsilyl (TBDPS). nih.govresearchgate.net

The direct use of this compound for the protection of alcohols is not its conventional application. Silyl ethers are typically installed using silyl halides (e.g., TBDMSCl) or silyl triflates in the presence of a non-nucleophilic base like imidazole (B134444) or 2,6-lutidine. fiveable.me The primary function of this compound in relation to protected alcohols is their deprotection (de-silylation), as detailed in section 4.2.1. Its utility lies in its ability to selectively cleave the Si-O bond, regenerating the free alcohol for subsequent synthetic transformations. harvard.edu

Catalytic Roles of this compound in Organic Reactions

Beyond its stoichiometric use in deprotection, this compound also exhibits catalytic activity in various organic transformations, functioning as both a Brønsted acid and a key component in metal-mediated processes.

General Acid Catalytic Applications in Organic Transformations

The this compound complex is a source of acidic protons and can function as a Brønsted acid catalyst. Its acidity can be harnessed to promote reactions that require protonation of a substrate to generate a reactive intermediate. For example, in certain fluorination cascades, the Brønsted acidity of the reaction medium, which can be provided by this compound, is sufficient to catalyze an initial deprotection or rearrangement step, generating an intermediate that then undergoes fluorination. researchgate.net

While pyridine itself can act as a general base catalyst in reactions like the hydrolysis of aryl acetates, the this compound complex is decidedly acidic. rsc.org This acidity is crucial in reactions such as the hydrofluorination of alkenes, alkynes, and cyclopropanes, where the proton from HF adds to the unsaturated bond to form a carbocation intermediate, which is then trapped by the fluoride ion. orgsyn.org Although these are often stoichiometric applications, the initial protonation step is a classic example of acid catalysis initiating the reaction pathway.

Specific Catalytic Activation in Metal-Mediated Processes

This compound plays a crucial role as a reagent in a variety of metal- and non-metal-catalyzed reactions, where it acts as the terminal fluoride source. While not always a catalyst in the traditional sense of regenerating in the catalytic cycle, its presence is essential for the turnover of the primary catalyst.

One prominent example is in hypervalent iodine-catalyzed reactions. Enantioselective fluorolactonization of styrenes has been achieved using a chiral aryl iodide catalyst, where this compound serves as the nucleophilic fluoride source in conjunction with a stoichiometric oxidant like meta-chloroperbenzoic acid (mCPBA). nih.gov In this cycle, the hypervalent iodine catalyst is activated by the oxidant and facilitates the transfer of fluoride from the this compound complex to the substrate.

The interaction between this compound and metal catalysts can be complex. The basicity of pyridine can sometimes interfere with Lewis acidic metal centers. chinesechemsoc.org However, in certain systems, it is an effective reagent. Gold(I) catalysts have been used to achieve hydrofluorination of alkynes using HF/DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), a related HF-base complex. chinesechemsoc.org Furthermore, this compound is a key fluorine precursor for the atomic layer deposition of various metal fluorides, demonstrating its compatibility and reactivity with metal-organic precursors on a surface. colorado.edu Zirconocene complexes have also been shown to catalyze the hydrodefluorination of pentafluoropyridine (B1199360) in processes where fluoride is transferred, indicating the involvement of metal centers in C-F bond activation and formation where this compound can be a relevant fluoride source. researchgate.net

The table below provides examples of catalytic systems where this compound or a similar HF-base complex acts as the fluoride source.

Catalytic SystemReaction TypeRole of this compoundCatalyst
Hypervalent Iodine CatalysisFluorolactonizationNucleophilic Fluoride Source nih.govChiral Aryl Iodide
Gold CatalysisAlkyne HydrofluorinationNucleophilic Fluoride Source (as HF/DMPU) chinesechemsoc.orgGold(I) Complex
Zirconocene CatalysisHydrodefluorinationFluoride Transfer Participant researchgate.netZirconocene Fluoro Complex

Advanced Reaction Control and Selectivity in Hf Pyridine Mediated Chemistry

Regioselectivity and Chemoselectivity Investigations in Fluorination Reactions

The control of regioselectivity—the preferential reaction at one site over another—is a critical aspect of synthetic chemistry. HF-Pyridine has demonstrated remarkable efficacy in directing the position of fluorination in various substrate classes. In fluorolactonization reactions, for instance, the use of this compound as a nucleophilic fluoride (B91410) source provides a regioselectivity that is complementary to that achieved with traditional electrophilic fluorination methods. nih.govnih.govfigshare.com

Similarly, in the context of alkyne hydrofluorination, this compound is a key component in catalyst systems that yield fluoroalkenes and gem-difluoromethylene compounds with high regioselectivity. nih.gov Gold-catalyzed hydrofluorination of both terminal and internal alkynes proceeds cleanly, showcasing the reagent's utility in controlling the site of fluorine addition. nih.gov An important aspect of chemoselectivity was observed in these systems, where alkyne hydrofluorination is highly favored over that of alkenes. When a mixture of 1-octyne (B150090) and 1-octene (B94956) was subjected to the reaction conditions, only the alkyne hydrofluorination product was formed, demonstrating excellent functional group discrimination. acs.org

Further examples of high regioselectivity are found in the ring-opening of strained heterocycles. The addition of this compound to cis-2-cyano- and cis-2-amido-aziridines is highly regioselective. researchgate.net This selectivity is crucial for the synthesis of β-fluoro-α-amino acids and their derivatives.

The table below summarizes findings on the regioselectivity of this compound in various fluorination reactions.

Substrate TypeReactionCatalyst/Co-reagentKey Finding
Styrene DerivativesFluorolactonizationChiral Aryl Iodide / mCPBARegioselectivity is complementary to established electrophilic fluorination protocols. nih.govfigshare.com
Terminal & Internal AlkynesMonohydrofluorinationGold CatalystClean and highly regioselective transformation to fluoroalkenes. nih.gov
Alkynes vs. AlkenesCompetitive HydrofluorinationGold CatalystExcellent chemoselectivity, with exclusive reaction of the alkyne over the alkene. acs.org
AllenesHydrofluorinationI(I)/I(III) Catalyst / mCPBAHighly regioselective formation of branched propargylic fluorides over linear products (>20:1). researchgate.net
Cinnamyl AlcoholsFluorinationPhIO / this compoundReaction proceeds with migration of the aryl group, indicating a specific mechanistic pathway controlling regiochemistry. mdpi.com
Pyridines & DiazinesC-H FluorinationSilver(II) FluorideExclusive selectivity for fluorination at the carbon-hydrogen bond adjacent to the nitrogen atom. nih.govresearchgate.net

Stereoselectivity and Enantioselectivity in this compound Catalyzed Fluorination

Beyond directing the location of fluorination, controlling the three-dimensional arrangement of atoms is a significant challenge. This compound has proven to be a vital component in catalyst systems designed to achieve high levels of stereocontrol.

Diastereoselective reactions create one diastereomer in preference to others. This compound is employed in several methodologies that yield products with high diastereomeric purity. For example, the aryl iodide-catalyzed 1,2-difluorination of alkenes using this compound and an oxidant like meta-chloroperoxybenzoic acid (mCPBA) can be highly diastereoselective. The stereochemical outcome is influenced by the substrate structure; alkenes with nearby Lewis basic groups undergo anti-difluorination, while those without such groups yield syn-difluoride products. nih.gov

In the fluorination of allylic amines, a chiral aryl iodide catalyst system with this compound enables the synthesis of syn-β-fluoroaziridine building blocks with high diastereoselectivity. acs.orgcancer.gov This catalyst-controlled approach is so effective that it allows for the preparation of highly enantioenriched 1,3-difluoro-2-amines with three consecutive stereocenters. cancer.gov

The development of enantioselective fluorination has been significantly advanced by using this compound in conjunction with chiral catalysts. These systems generate products with a preference for one of two enantiomers, a crucial capability for the synthesis of pharmaceuticals and other bioactive molecules.

A notable example is the enantioselective synthesis of 4-fluoroisochromanones through a fluorolactonization reaction. nih.govnih.govfigshare.com This transformation is catalyzed by chiral aryl iodides, using this compound as the nucleophilic fluoride source and a peracid as the oxidant. This method provides access to lactones with fluorine-containing stereogenic centers in high enantiomeric excess (ee). nih.govnih.govfigshare.com The specific chiral catalyst used has a subtle but profound impact on the level of enantio-induction. nih.gov

The table below presents data from selected enantioselective fluorination reactions utilizing chiral catalysts with this compound.

Catalyst TypeSubstrateReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
Chiral Aryl IodideStyrene Derivative (Methyl 2-vinylbenzoate)Fluorolactonization77>20:191
Chiral Aryl IodideAllylic AmineFluoroamination (to Aziridine)8819:197
Chiral Aryl IodideChiral Allylic AmineDifluorination65>20:199

Data compiled from studies on chiral aryl iodide-catalyzed reactions. nih.govcancer.gov

Impact of Solvent Effects and Reaction Environment Optimization

The outcome of fluorination reactions using this compound can be highly dependent on the reaction environment. Factors such as solvent choice and the precise composition of the fluorinating reagent play a critical role in optimizing yield and selectivity.

The ratio of HF to pyridine (B92270) in the reagent mixture directly influences its acidity, which can, in turn, affect the reaction pathway. Research has shown that modulating this ratio can be a tool to control chemodivergence in certain reactions. acs.org In the hydrofluorination of ynamides, it was observed that while a sufficiently acidic medium was necessary for the reaction to proceed, an excessively high concentration of pyridine could halt the reaction entirely. acs.org

The choice of solvent is also crucial. In the synthesis of fluorinated 3,6-dihydropyridines, acetonitrile (B52724) was identified as the optimal solvent. nih.gov The reaction temperature is another key parameter that must be optimized. For sensitive substrates like cinnamyl alcohol derivatives, fluorination with a hypervalent iodine compound and this compound required low temperatures to achieve the desired outcome. mdpi.com These examples underscore the necessity of careful optimization of the reaction environment to achieve the desired chemical transformation efficiently and selectively.

Broadening Substrate Scope and Functional Group Tolerance Studies

A significant advantage of modern synthetic methods is their applicability to a wide range of substrates and tolerance of various functional groups. Research into this compound mediated chemistry has demonstrated its utility across a diverse array of molecular scaffolds.

The reagent has been successfully used for the hydrofluorination of a broad scope of terminal and internal alkynes, including those bearing strong electron-withdrawing groups and acidic C-H bonds. nih.gov It is also effective for the fluorination of complex heterocyclic systems such as pyridines, diazines, quinolines, and pyrazines. researchgate.net

One of the notable features of this compound is its compatibility with substrates containing sensitive functional groups, which might not be tolerated by other fluorination methods. For example, an efficient method for preparing glycosyl fluorides from 1,2-orthoesters using this compound is compatible with various protecting groups, including tert-butyldiphenyl silyl (B83357) ethers. Remarkably, this method can even be applied to sugar derivatives that have unprotected hydroxyl groups, which circumvents the need for additional protection-deprotection steps in the synthetic sequence. researchgate.net This tolerance for free hydroxyl groups highlights the unique selectivity profile of the reagent. Furthermore, catalytic vicinal difluorination of olefins using this compound has been shown to have broad functional group tolerance. researchgate.net

The table below illustrates the diverse range of substrates and tolerated functional groups in this compound mediated fluorinations.

Substrate ClassTolerated Functional GroupsReaction Type
AlkynesEsters, Acidic C-H, Electron-withdrawing groupsHydrofluorination nih.gov
AlkenesLewis basic groups (e.g., amides, ethers)Difluorination nih.gov
Pyridines & DiazinesVarious substituents on the aromatic ringC-H Fluorination nih.govresearchgate.net
Sugar 1,2-OrthoestersFree hydroxyl groups, silyl ethersGlycosyl Fluoride Formation researchgate.net
AlcoholsSecondary and tertiary alkyl groupsDeoxyfluorination orgsyn.orgacsgcipr.org
AziridinesCyano, Amido groupsRing-opening Fluorination researchgate.net

Comparative Analysis of Hf Pyridine with Other Fluorinating Reagents

Comparative Reactivity and Selectivity Profiles with DAST and Other Nucleophilic Fluorinating Agents

A comparison of HF-Pyridine with other nucleophilic fluorinating agents, such as Diethylaminosulfur trifluoride (DAST), reveals significant differences in their reaction mechanisms, substrate scope, and selectivity.

This compound acts as a source of nucleophilic fluoride (B91410) and is commonly employed in hydrofluorination of alkenes and alkynes, ring-opening of epoxides, and as a reagent in reactions like the Balz-Schiemann reaction. doi.orgacs.org Its reactivity is heavily influenced by the acidity of the medium.

DAST, conversely, is a deoxyfluorinating agent, primarily used to convert alcohols and carbonyl compounds into their corresponding fluorides and difluorides, respectively. While effective, DAST is known for its thermal instability, with a tendency to detonate at elevated temperatures, limiting its use to small-scale preparations. Furthermore, it often promotes elimination side reactions, which can complicate purification and lower yields of the desired fluorinated product. Newer reagents like 2-pyridinesulfonyl fluoride (PyFluor) have been developed to offer higher chemoselectivity with fewer elimination byproducts compared to DAST.

The choice between this compound and agents like DAST is therefore dictated by the specific functional group transformation required. This compound provides a fluoride ion for addition or substitution reactions, whereas DAST facilitates the replacement of hydroxyl or carbonyl oxygen atoms with fluorine.

ReagentPrimary ApplicationMechanismKey AdvantagesKey Disadvantages
This compoundHydrofluorination, Ring-Opening of Epoxides, Diazotization-FluorinationNucleophilic Fluoride SourceStable, easy-to-handle source of HFModerate acidity, incompatibility with some transition metals
DASTDeoxyfluorination of Alcohols and CarbonylsDeoxyfluorinationBroad substrate scope for deoxyfluorinationThermally unstable, promotes elimination side products

Evolution and Advantages of Alternative Hydrogen Fluoride-Based Complexes

To overcome the limitations associated with this compound, particularly its moderate acidity and incompatibility with metal catalysts, significant research has been directed toward developing alternative HF-based complexes. shibaura-it.ac.jp The goal is to create reagents that are stable and easy to handle like this compound but possess more favorable chemical properties. These newer reagents are typically formed by complexing hydrogen fluoride with bases or hydrogen-bond acceptors that are less nucleophilic and less coordinating than pyridine (B92270). acs.org

Among the next generation of HF-based reagents, complexes with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and triethylamine (B128534) (Et3N) have emerged as highly effective alternatives.

DMPU/HF: The complex of hydrogen fluoride with DMPU is a significant advancement. DMPU is a non-nucleophilic and weakly coordinating hydrogen-bond acceptor. acs.org Consequently, the DMPU/HF complex exhibits higher acidity than this compound. acs.orgnih.gov This enhanced acidity is advantageous for fluorination reactions that require a highly acidic medium, such as fluoro-Prins cyclizations. nih.govnih.gov

Crucially, because DMPU is a poor ligand, it does not significantly coordinate to or interfere with transition metal catalysts. acs.org This makes DMPU/HF an ideal reagent for metal-catalyzed fluorinations. For example, in the gold-catalyzed hydrofluorination of alkynes, the DMPU/HF system is far more efficient than the commonly used this compound complex. acs.orgcore.ac.uk

Comparison of HF/Pyridine and DMPU/HF in Gold-Catalyzed Hydrofluorination of an Alkyne acs.orgcore.ac.uk
EntryHF SourceCatalystTime (h)Monofluorinated Product Yield (%)Difluorinated Product Yield (%)
1Pyridine/HFAu-1 (5%)5133
2DMPU/HFAu-1 (5%)54852

Et3N·nHF: Triethylamine polyhydrofluoride (Et3N·nHF), often available as triethylamine trihydrofluoride (Et3N·3HF), is another widely used, easy-to-handle liquid fluorinating agent. chemicalbook.comchemwells.com It is considered nearly neutral and is not corrosive to standard glassware. chemicalbook.comchemwells.com However, the basicity of triethylamine means that the Et3N·nHF complex is less acidic than this compound and significantly less acidic than DMPU/HF. nih.govcore.ac.uk This lower acidity can be a disadvantage in reactions where protonation is a key step, sometimes necessitating the use of stoichiometric amounts of an acid co-catalyst. core.ac.uk While it is used in some copper-catalyzed reactions, its general compatibility, particularly in reactions requiring high acidity, is more limited than that of DMPU/HF. nih.gov

Comparative Properties of HF-Based Reagents
PropertyThis compoundEt3N·nHFDMPU/HF
AcidityModerateLow nih.govHigh acs.orgnih.gov
Transition Metal CompatibilityPoor (Pyridine is a coordinating ligand) acs.orgVariable (Triethylamine can be a ligand)Excellent (DMPU is weakly coordinating) acs.org
Base PropertiesBasic, NucleophilicBasic, NucleophilicWeakly Basic, Non-nucleophilic nih.gov

Computational and Theoretical Chemistry Studies of Hf Pyridine Systems

Quantum Chemical Calculations on HF-Pyridine Complex Structure and Interactions

Quantum chemical calculations are instrumental in characterizing the electronic structure, geometry, and energetic properties of the this compound complex. High-level ab initio and Density Functional Theory (DFT) methods are frequently employed to model the system with high accuracy.

The interaction between hydrogen fluoride (B91410) and pyridine (B92270) is a classic example of a strong hydrogen bond, where the hydrogen atom of HF forms a bridge to the lone pair of electrons on the nitrogen atom of pyridine. Quantum chemical calculations have been pivotal in quantifying the nature and strength of this N···H-F bond.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide detailed information on the geometry and vibrational properties of the complex. researchgate.net Upon formation of the hydrogen bond, significant changes in the vibrational spectrum are predicted, which serve as a clear indicator of the complex's formation and strength. researchgate.net One of the most notable changes is the large downward shift (redshift) of the H-F stretching frequency. researchgate.net For the pyridine-HF complex, calculations at the MP2/6-31++G(d,p) level predict a substantial redshift of 899 cm⁻¹. researchgate.net This shift is a direct consequence of the weakening of the H-F bond as the hydrogen atom interacts strongly with the pyridine nitrogen.

Simultaneously, the intensity of the H-F stretching vibration in the infrared spectrum is predicted to increase dramatically upon complexation. researchgate.net Calculations show that the infrared intensity ratio between the pyridine-HF complex and the HF monomer is 18.7. researchgate.net These computational findings are consistent with the principles of hydrogen bonding, where stronger bonds lead to greater changes in vibrational frequency and intensity. researchgate.net

Table 1: Calculated Vibrational Properties of the Pyridine-HF Complex researchgate.net
PropertyCalculated Value
MethodMP2/6-31++G(d,p)
H-F Frequency Downward Shift (cm⁻¹)899
Infrared Intensity Ratio (Complex/Monomer)18.7

The formation of the this compound complex is fundamentally an acid-base interaction. Computational methods are widely used to determine the proton affinity (PA) in the gas phase and the acid dissociation constant (pKa) in solution, which quantify the basicity of pyridine. scispace.comresearchgate.net DFT calculations, often combined with a suitable solvation model, can predict pKa values with reasonable accuracy. scispace.com

Table 2: Comparison of Experimental and Calculated pKa Values for Pyridinium (B92312) Ion in Water scispace.comresearchgate.net
SpeciesExperimental pKaCalculated pKa (Method)Absolute Error
Pyridinium ion5.234.58 (HF/CPCM, mono-hydrated)0.65

Density Functional Theory (DFT) and Ab Initio Modeling of Reaction Pathways

This compound, often referred to as Olah's reagent, is a widely used fluorinating agent in organic synthesis. acs.orgnih.gov It is employed in reactions such as the conversion of alcohols to alkyl fluorides and the hydrofluorination of alkenes and alkynes. nih.govfishersci.com DFT and ab initio methods are essential for mapping the potential energy surfaces of these reactions, allowing for the elucidation of reaction mechanisms. researchgate.netresearchgate.net

The general mechanism for reactions involving this compound involves the protonation of the substrate by HF, followed by the nucleophilic addition of the fluoride ion. acs.org Computational modeling can provide a step-by-step description of this process. By calculating the energies of reactants, products, transition states, and potential intermediates, a detailed reaction energy profile can be constructed. researchgate.netnih.gov

For example, in the hydrofluorination of an alkyne, DFT calculations can be used to model the initial protonation of the triple bond to form a vinyl cation intermediate. The subsequent attack by the fluoride ion can then be simulated. These calculations help identify the lowest energy pathway and characterize the structure of transient species, which are often difficult to observe experimentally. nih.gov Such theoretical studies have revealed that for many reactions, the process involves distinct steps with specific activation barriers, providing crucial insights into the reaction kinetics. researchgate.netprinceton.edu

In many reactions involving this compound, the formation of more than one product is possible, leading to questions of regioselectivity and stereoselectivity. Computational chemistry offers a powerful approach to predict and rationalize these outcomes. By comparing the activation energies of the transition states leading to different isomers, the kinetically favored product can be identified. nih.govprinceton.edu

A prominent example is the hydrofluorination of alkynes, which can yield different regioisomers. nih.gov Theoretical studies, in conjunction with experimental work, have shown that the choice of catalyst and reaction conditions can lead to highly regioselective transformations. nih.gov For instance, in the gold-catalyzed hydrofluorination of terminal alkynes, a high selectivity for the Markovnikov product is observed. nih.gov DFT calculations can model the interaction of the substrate with the catalyst and the HF reagent, explaining the origins of this selectivity by showing that the transition state leading to the observed product is significantly lower in energy than alternative pathways. nih.govprinceton.edu

Table 3: Regioselective Monohydrofluorination of Alkynes using a Gold Precatalyst and an HF Source nih.gov
Substrate (Alkyne)HF SourceMajor ProductYieldRegioselectivity
4-Phenyl-1-butyneDMPU/HF2-Fluoro-4-phenyl-1-butene85%>20:1
1-Octyne (B150090)DMPU/HF2-Fluoro-1-octene80%>20:1

Molecular Dynamics Simulations and Solvent Effects Modeling

While quantum chemical calculations provide detailed information on isolated or small clusters of molecules, molecular dynamics (MD) simulations are used to study the behavior of the this compound system in a condensed phase, such as in a solvent. nih.govresearchgate.net These simulations model the explicit movement of atoms over time, offering insights into dynamic processes and the role of the solvent. researchgate.net

The choice of solvent can significantly impact the structure and reactivity of the this compound complex. mdpi.com Computational models account for solvent effects in two primary ways: using implicit (continuum) models or explicit solvent models. diva-portal.orgrsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and is often used to calculate solvation free energies and to model reactions in solution. scispace.commdpi.com For instance, the PCM approximation has been successfully applied to study proton transfer in hydrogen-bonded complexes like H₃N···HF, a system analogous to pyridine-HF. mdpi.com

Explicit solvent models involve including a large number of individual solvent molecules in the simulation box along with the solute. rsc.org This method is more computationally demanding but provides a more detailed picture by capturing specific solute-solvent interactions, such as hydrogen bonding. mdpi.com MD simulations with explicit solvent can be used to study the solvation structure around the this compound complex, the stability of the N···H-F hydrogen bond in the presence of competing solvent interactions, and the diffusion of the complex through the liquid. nih.govresearchgate.net Such simulations are crucial for understanding how the solvent environment modulates the properties and reactivity of the this compound system. researchgate.net

Industrial Synthetic Methodologies and Process Development Utilizing Hf Pyridine

Large-Scale Synthesis Approaches for Fluorinated Compounds

HF-Pyridine has proven to be an effective reagent for the large-scale synthesis of a variety of fluorinated organic compounds. Its liquid form and moderate reactivity allow for its use in standard industrial reactors, often with high yields and selectivity. researchgate.net

One of the primary large-scale applications of this compound is the conversion of alcohols to alkyl fluorides. This method is particularly advantageous for the synthesis of secondary and tertiary alkyl fluorides, which are important intermediates in the pharmaceutical and agrochemical industries. The reaction proceeds readily at ambient or slightly elevated temperatures, making it suitable for industrial production. For example, the synthesis of 1-Fluoroadamantane from 1-adamantanol (B105290) using this compound can be achieved with yields of up to 90%. orgsyn.org

The hydrofluorination of alkenes and alkynes is another significant industrial application of this compound. orgsyn.org This reaction allows for the direct introduction of fluorine into unsaturated hydrocarbons, providing access to a wide range of fluoroalkanes and fluoroalkenes. The process is generally carried out by bubbling the gaseous alkene or alkyne through a solution of this compound.

Continuous flow technology has emerged as a key enabler for the large-scale and safe utilization of this compound. researchgate.net Given that many fluorination reactions are highly exothermic, continuous flow reactors offer superior heat management and control over reaction parameters, leading to improved safety, yield, and purity. researchgate.net This approach has been successfully applied to the synthesis of pharmaceutical intermediates, such as 2-fluoroadenine, where scalability issues in batch processes were overcome by transitioning to a continuous flow setup. researchgate.net

ProductStarting MaterialReaction TypeKey Process FeaturesYield (%)
Alkyl FluoridesAlcoholsNucleophilic SubstitutionBatch or continuous flow; mild reaction conditions. orgsyn.org70-95 orgsyn.org
FluoroalkanesAlkenesHydrofluorinationGas-liquid reaction in a stirred tank or bubble column reactor. orgsyn.orgVariable
β-FluoroaminesAmino alcoholsNucleophilic SubstitutionConvenient synthesis of valuable pharmaceutical building blocks. scientificlabs.co.ukGood to excellent
2-Fluoroadenine2,6-DiaminopurineDiazotization/FluorinationContinuous flow process to manage exothermicity and improve safety. researchgate.netImproved yield and purity over batch researchgate.net
Table 1. Examples of Large-Scale Syntheses Utilizing this compound.

Integration into Specialized Material Production Processes (e.g., Fluorinated Polymers, Agrochemicals)

The unique properties conferred by fluorine atoms, such as increased thermal stability, chemical resistance, and biological activity, make fluorinated compounds highly valuable in specialized materials. This compound plays a crucial role in the synthesis of key building blocks for these materials.

In the agrochemical industry, this compound is utilized in the synthesis of fluorinated heterocycles, which are common motifs in modern pesticides and herbicides. nih.gov For instance, the introduction of a fluorine atom onto a pyridine (B92270) ring can significantly enhance the biological efficacy of the molecule.

The pharmaceutical sector also relies heavily on fluorinated intermediates produced using this compound. Fluorine substitution can improve a drug's metabolic stability, bioavailability, and binding affinity. this compound is used in the synthesis of fluorinated steroids and nucleoside analogues, among other active pharmaceutical ingredients (APIs). wikipedia.org For example, it is used in the preparation of glycosyl fluorides from 1,2-orthoesters, which are versatile intermediates for the synthesis of complex carbohydrates. nih.gov

While direct polymerization using this compound is not common, it is instrumental in synthesizing fluorinated monomers that are subsequently polymerized. These monomers are the foundation for a wide range of fluoropolymers with applications in electronics, aerospace, and coatings. For example, this compound can be used in the synthesis of precursors for fluorinated polyimides and other high-performance polymers. The atomic layer deposition (ALD) of various metal fluorides, which have applications in optical coatings, has been demonstrated using this compound as the fluorine source. researchgate.net

IndustryApplication of this compoundExamples of End Products or IntermediatesBenefit of Fluorination
AgrochemicalsSynthesis of fluorinated heterocyclic compounds. nih.govFluorinated pyridines and diazines in pesticides. nih.govEnhanced biological activity and metabolic stability.
PharmaceuticalsProduction of fluorinated APIs and intermediates. wikipedia.orgFluorinated steroids, nucleoside analogs, β-fluoroamines. wikipedia.orgscientificlabs.co.ukImproved drug efficacy, bioavailability, and stability.
Materials ScienceSynthesis of fluorinated monomers and precursors for ALD. researchgate.netPrecursors for fluoropolymers, metal fluoride (B91410) thin films (e.g., ZrF4, MgF2). researchgate.netEnhanced thermal stability, chemical resistance, specific optical properties. researchgate.netpageplace.de
Table 2. Integration of this compound in Specialized Material Production.

Process Optimization for Industrial-Scale Applications

Optimizing industrial processes that utilize this compound is crucial for ensuring safety, maximizing efficiency, and minimizing costs. Key areas of optimization include reaction conditions, reagent stoichiometry, and reactor design.

As previously mentioned, the adoption of continuous flow chemistry is a significant step in optimizing fluorination reactions with this compound. researchgate.net This technology allows for precise control over temperature, pressure, and reaction time, which is particularly important for managing the exothermicity of these reactions. researchgate.net Flow chemistry also enables the safe handling of hazardous reagents and intermediates on a large scale. rsc.org

The choice of solvent and the molar ratio of HF to pyridine can also be optimized to improve reaction outcomes. In some cases, the addition of a co-solvent can enhance the solubility of reactants and improve reaction rates. The acidity of the this compound reagent can be tuned by varying the HF content, which can influence the selectivity of certain reactions. researchgate.net For instance, a less acidic reagent, prepared by adding triethylamine (B128534), has been shown to improve yields and regioselectivity in the ring-opening of aziridines. researchgate.net

Catalysis can also play a role in process optimization. While this compound is often used stoichiometrically, the development of catalytic systems that can utilize it as a fluorine source is an active area of research. For example, hypervalent iodine reagents have been used in combination with this compound for electrophilic fluorination reactions, with catalytic amounts of an iodoarene being effective. mdpi.comnih.gov

Optimization StrategyDescriptionKey Benefits
Continuous Flow ProcessingPerforming reactions in a continuous stream rather than in a batch reactor. researchgate.netacs.orgImproved heat management, enhanced safety, better process control, potential for automation. researchgate.netrsc.orgmit.edudurham.ac.uk
Reagent Composition TuningAdjusting the molar ratio of HF to pyridine or adding other amines (e.g., triethylamine). researchgate.netresearchgate.netControl over acidity and nucleophilicity, leading to improved selectivity and yield. researchgate.netresearchgate.net
Catalytic SystemsUsing catalysts, such as hypervalent iodine compounds, in conjunction with this compound. mdpi.comnih.govReduced reagent consumption, potential for asymmetric synthesis, milder reaction conditions. mdpi.comnih.gov
Solvent SelectionOptimizing the reaction medium to improve solubility and reaction kinetics.Enhanced reaction rates and easier product isolation.
Table 3. Process Optimization Strategies for Industrial-Scale Applications of this compound.

Strategies for Reagent Recovery and Recycling in Industrial Operations

The economic and environmental sustainability of industrial processes using this compound depends on effective strategies for reagent recovery and recycling. Both the hydrogen fluoride and pyridine components are valuable, and their release into the environment is undesirable.

A patented process for the recovery and recycling of HF-amine complexes, including this compound, from by-product streams in alkylation processes has been developed. google.com The process involves selectively stripping a portion of the HF, separating the resulting stream into a hydrocarbon phase and an acid phase containing the this compound complex, and then recycling the acid phase back to the reactor. google.com

The recovery of pyridine from industrial wastewater is another critical aspect of recycling. Various methods have been employed for this purpose, including distillation, incineration, and adsorption. seplite.comseplite.com Distillation can recover pyridine with a concentration of about 50%, but further treatment of the residual wastewater is often necessary. seplite.comseplite.com Incineration can be used for complex waste streams but generates gaseous emissions that require treatment. seplite.comseplite.com Adsorption using ion-exchange resins has shown high efficiency, with removal rates of pyridine derivatives exceeding 99%. seplite.com The adsorbed pyridine can then be desorbed and the resin regenerated for reuse. seplite.comseplite.com

More advanced techniques such as liquid-liquid extraction and azeotropic distillation are also being explored to improve the efficiency of pyridine recovery from aqueous waste streams. wits.ac.za A process combining liquid-liquid extraction and distillation has been shown to be effective, with the potential to recover pyridine with a purity of over 99.9 mol%. wits.ac.za

Recovery/Recycling MethodDescriptionTarget ComponentEfficiency/Remarks
Selective HF Stripping and Phase SeparationA multi-step process to separate the this compound complex from hydrocarbon by-products in alkylation. google.comThis compound complexAllows for the direct recycling of the complex to the reaction zone. google.com
DistillationSeparation of pyridine from wastewater based on boiling point differences. seplite.comseplite.comPyridineRecovers pyridine at about 50% concentration; requires further wastewater treatment. seplite.comseplite.com
Adsorption (Ion Exchange)Using resins to selectively adsorb pyridine from wastewater. seplite.comseplite.comPyridineHigh removal rates (>99%); resin can be regenerated and reused. seplite.com
Liquid-Liquid Extraction and DistillationA combined process for enriching and purifying pyridine from aqueous streams. wits.ac.zaPyridineCan achieve high purity (>99.9 mol%) and reduces incineration load. wits.ac.za
IncinerationHigh-temperature destruction of pyridine in complex waste streams. seplite.comseplite.comPyridineEffective for disposal but requires treatment of gaseous emissions. seplite.comseplite.com
Table 4. Strategies for Reagent Recovery and Recycling in Industrial Operations.

Future Research Directions and Unexplored Avenues in Hf Pyridine Chemistry

Development of Novel Reaction Manifolds and Synthetic Applications

The development of novel reaction manifolds and synthetic applications for Hydrogen Fluoride-Pyridine (HF-Pyridine) continues to be a fertile area of research in organic chemistry. While this compound is a well-established reagent for hydrofluorination and related transformations, its full synthetic potential is yet to be completely realized. Future research is anticipated to focus on expanding its utility in more complex and stereoselective reactions.

One promising direction is the development of asymmetric hydrofluorination reactions using chiral catalysts in conjunction with this compound. The ability to introduce fluorine atoms with high enantioselectivity is a significant goal in medicinal chemistry, as the stereochemistry of fluorine-containing molecules can dramatically influence their biological activity. Research in this area would involve the design of novel chiral Lewis acids or organocatalysts that can effectively control the stereochemical outcome of the reaction.

Furthermore, the application of this compound in cascade reactions represents a largely unexplored frontier. Designing one-pot multi-step reactions where this compound participates in a key fluorination step, followed by subsequent transformations, would offer a highly efficient strategy for the synthesis of complex fluorinated molecules. Such cascade reactions could involve initial fluorination followed by cyclization, cross-coupling, or other functional group manipulations.

The combination of this compound with other reagents to achieve novel transformations is another area of growing interest. For instance, its use in conjunction with oxidizing agents or electrophilic halogen sources could lead to new methods for the synthesis of fluorinated heterocycles and other valuable building blocks. The development of new reagent systems where this compound acts not just as a fluorine source but also as a promoter or activator for other chemical processes is a key area for future investigation.

Recent research has also highlighted the potential of this compound in the synthesis of specialized fluorinated compounds. For example, it is used to prepare beta-fluoroamines from amino alcohols and is involved in the fluorination of 2,2-diaryl-1,3-dithiolanes when used with Selectfluor. fishersci.com It can also be combined with nitrosonium tetrafluoroborate (B81430) to produce gem-difluorides from ketoximes. fishersci.com Additionally, this compound is utilized in the conversion of secondary and tertiary alcohols to their corresponding alkyl fluorides. fishersci.com

A summary of selected recent and potential applications of this compound is presented in the table below.

Reaction TypeSubstrateProductSignificance
HydrofluorinationAlkenes, AlkynesAlkyl fluorides, FluoroalkenesFundamental method for fluorine introduction
HalofluorinationAlkenesVicinal halofluoroalkanesAccess to difunctionalized building blocks
Ring OpeningEpoxides, AziridinesFluorohydrins, FluoroaminesSynthesis of important fluorinated motifs
DeoxyfluorinationAlcoholsAlkyl fluoridesConversion of hydroxyl groups to fluorides
Gem-difluorinationKetones, DithiolanesGem-difluoroalkanesSynthesis of important structural units in medicinal chemistry

The exploration of this compound in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging is another promising avenue. The development of efficient methods for the introduction of ¹⁸F using this compound or its derivatives would be highly valuable for the synthesis of new PET tracers for medical diagnostics.

Sustainable and Green Chemistry Aspects of this compound Utilization

The principles of green and sustainable chemistry are increasingly influencing the design and execution of chemical reactions. mdpi.com While this compound is a valuable reagent, its use presents certain environmental and safety challenges that future research aims to address. The development of more sustainable and greener protocols for reactions involving this compound is a critical area of investigation. patsnap.comelsevierfoundation.org

One key focus is the development of catalytic methods that reduce the amount of this compound required in a reaction. Stoichiometric use of this compound generates significant amounts of pyridinium (B92312) salt waste, which can be difficult to handle and dispose of. Catalytic approaches, where a substoichiometric amount of a catalyst is used to facilitate the reaction with a fluoride (B91410) source, would significantly improve the atom economy and reduce waste generation.

Another important aspect is the search for more environmentally benign solvent systems for this compound reactions. Many current protocols utilize chlorinated solvents, which are associated with environmental and health concerns. The exploration of alternative solvents, such as ionic liquids, supercritical fluids, or even water, could lead to greener reaction conditions. The development of solvent-free reaction conditions is another attractive goal.

The recycling and reuse of this compound and its byproducts is another avenue for improving the sustainability of its use. Developing methods to regenerate this compound from the pyridinium salts formed after the reaction would create a more circular and cost-effective process. This could involve techniques such as extraction, distillation, or membrane separation.

Furthermore, research into alternative fluorinating agents that are safer and easier to handle than this compound is ongoing. While this compound is an improvement over anhydrous hydrogen fluoride, it is still a hazardous substance. The development of solid, non-hygroscopic fluorinating agents that can be used in catalytic amounts would be a significant advancement in green fluorination chemistry.

The table below summarizes key areas of research for enhancing the sustainability of this compound utilization.

Research AreaObjectivePotential Impact
CatalysisReduce the stoichiometric use of this compound.Decreased waste generation, improved atom economy.
Alternative SolventsReplace hazardous solvents with greener alternatives.Reduced environmental impact and improved worker safety.
RecyclingDevelop methods to regenerate and reuse this compound.Lower costs and reduced waste.
Alternative ReagentsDiscover safer and more easily handled fluorinating agents.Enhanced safety and broader applicability.
Process IntensificationDevelop continuous flow processes for this compound reactions.Improved safety, efficiency, and scalability.

Finally, the integration of this compound chemistry with other green technologies, such as microwave-assisted synthesis or mechanochemistry, could lead to more efficient and sustainable processes. nih.gov These technologies can often reduce reaction times, improve yields, and minimize energy consumption.

Design of Catalytic Systems for Enhanced this compound Reactivity and Selectivity

The development of catalytic systems to enhance the reactivity and selectivity of this compound is a key area for future research. While this compound is a potent fluorinating agent, its uncatalyzed reactions can sometimes lack selectivity and require harsh conditions. The design of catalysts that can modulate the reactivity of this compound and direct it towards specific reaction pathways is a significant challenge.

One promising approach is the use of Lewis acidic catalysts to activate either the substrate or the this compound complex itself. Metal triflates, boranes, and other Lewis acids could potentially coordinate to the substrate, making it more susceptible to nucleophilic attack by the fluoride ion from this compound. Alternatively, a Lewis acid could interact with the this compound complex, increasing its electrophilicity and fluorinating power.

Transition metal catalysis also offers a wealth of opportunities for developing new reactions involving this compound. For example, palladium- or nickel-catalyzed cross-coupling reactions could potentially be adapted to incorporate a fluorination step using this compound. This would allow for the direct introduction of fluorine into complex organic molecules in a highly selective manner. However, a significant challenge is that pyridine (B92270) can strongly complex with many transition metals, potentially inhibiting their catalytic activity. nih.gov

The development of organocatalysts for this compound reactions is another exciting avenue. Chiral organocatalysts, such as cinchona alkaloids or phosphoric acids, could be used to induce enantioselectivity in hydrofluorination and other reactions. These catalysts operate through non-covalent interactions, which can be finely tuned to achieve high levels of stereocontrol.

Furthermore, the design of bifunctional catalysts that can activate both the substrate and this compound simultaneously is a highly attractive goal. Such catalysts could feature both a Lewis acidic site and a Lewis basic site, allowing for a synergistic activation mode. For instance, a bifunctional catalyst could deprotonate HF to generate a more nucleophilic fluoride species while simultaneously activating the substrate towards nucleophilic attack.

The table below highlights potential catalytic strategies for enhancing this compound reactions.

Catalyst TypeMode of ActivationPotential Applications
Lewis AcidsSubstrate or reagent activationHydrofluorination, ring-opening reactions
Transition MetalsOxidative addition, reductive eliminationCross-coupling fluorination, C-H fluorination
OrganocatalystsAsymmetric induction via non-covalent interactionsEnantioselective hydrofluorination
Bifunctional CatalystsSynergistic activation of substrate and reagentA broad range of selective fluorination reactions
Heterogeneous CatalystsFacilitated product separation and catalyst recyclingGreener and more scalable industrial processes

The immobilization of catalysts on solid supports is another important area of research. Heterogeneous catalysts offer significant advantages in terms of ease of separation and recycling, which is crucial for developing sustainable and industrially viable processes. The development of robust and highly active supported catalysts for this compound reactions is a key objective.

Advanced Spectroscopic and Analytical Characterization of Reaction Intermediates and Transition States

A deeper understanding of the mechanisms of reactions involving this compound is crucial for the development of new and improved synthetic methods. Advanced spectroscopic and analytical techniques play a pivotal role in elucidating the structures and properties of reaction intermediates and transition states. Future research in this area will likely focus on the application of state-of-the-art methods to gain unprecedented insights into this compound chemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the species present in a reaction mixture. researchgate.net Future studies could employ advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and in-situ reaction monitoring, to identify and characterize transient intermediates in real-time. The use of ¹⁹F NMR is particularly valuable for studying fluorination reactions, as it provides direct information about the electronic environment of the fluorine atom.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. nih.gov DFT can be used to model the structures and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. Future research will likely involve the use of more sophisticated computational models that can accurately account for solvent effects and the influence of catalysts.

Mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), can be used to detect and identify reaction intermediates. The coupling of mass spectrometry with liquid chromatography (LC-MS) allows for the separation and analysis of complex reaction mixtures. The development of new ionization techniques that are compatible with the reactive nature of this compound would be a significant advancement.

Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, can be used to study the dynamics of very fast reactions. These techniques could potentially be used to observe the formation and decay of short-lived intermediates in this compound reactions, providing valuable information about the reaction mechanism.

The table below summarizes advanced analytical techniques and their potential applications in studying this compound reactions.

TechniqueInformation GainedApplication in this compound Chemistry
Advanced NMR SpectroscopyStructure and dynamics of molecules in solution.Identification of reaction intermediates, kinetic studies.
Computational Chemistry (DFT)Energetics and structures of transition states and intermediates.Elucidation of reaction mechanisms, prediction of selectivity.
Mass SpectrometryMolecular weight and fragmentation patterns of ions.Detection and identification of transient species.
Time-Resolved SpectroscopyDynamics of photochemical and photophysical processes.Studying the kinetics of fast fluorination reactions.
X-ray CrystallographyThree-dimensional structure of crystalline solids.Characterization of stable intermediates or catalyst-substrate complexes.

The combination of multiple analytical techniques will be crucial for obtaining a comprehensive understanding of the complex reaction mechanisms that are often at play in this compound chemistry. The insights gained from these studies will be invaluable for the rational design of new catalysts and reaction conditions with improved efficiency and selectivity.

Q & A

Q. What are the standard protocols for using HF-Pyridine in releasing glycosylphosphatidylinositol (GPI)-anchored proteins?

this compound is widely used to cleave phosphodiester bonds in GPI-anchored proteins. A validated protocol involves treating isolated cell walls with this compound (70% HF) at controlled temperatures (typically 0°C to room temperature), followed by LC-MS/MS analysis for protein identification. For example, spectral counting can be applied for relative quantification, as demonstrated in fungal conidial studies where 210 proteins were identified, including 9 GPI-anchored candidates . Ensure proper neutralization post-extraction to avoid residual HF toxicity.

Q. How should this compound be handled to mitigate safety risks in laboratory settings?

this compound requires strict safety measures due to its corrosive and toxic nature. Use polypropylene containers to avoid glass etching, and conduct reactions in a fume hood with HF-resistant gloves (e.g., neoprene). Post-reaction neutralization with calcium gluconate gel is critical. Always verify reagent purity (CAS 62778-11-4) and confirm HF concentration (typically 70%) to ensure reproducibility .

Q. What analytical techniques are compatible with this compound-extracted samples?

Post-extraction, proteins or materials can be analyzed via SDS-PAGE, immunoblotting, or LC-MS/MS for proteomic profiling. For inorganic applications (e.g., atomic layer deposition), ex situ grazing incidence X-ray diffraction (GIXRD) is recommended to confirm crystallinity, as shown in NaF film studies . Pair these techniques with controls (e.g., untreated samples) to validate specificity.

Q. How does this compound compare to alternative reagents like NaOH for protein extraction?

this compound selectively cleaves phosphodiester bonds, making it ideal for GPI-anchored proteins, whereas NaOH releases alkali-sensitive linkages. For example, in Candida glabrata studies, this compound extracted GPI proteins, while NaOH liberated distinct subsets. Use this compound when targeting GPI-anchored structures and validate with orthogonal methods (e.g., enzymatic digestion) .

Q. What are the critical parameters for optimizing this compound in synthetic chemistry (e.g., taxane derivatization)?

Key factors include temperature (e.g., −40°C to room temperature), stoichiometry, and reaction time. In taxane synthesis, LiHMDS as a base followed by this compound achieved selective acetylation. Monitor reaction progress via TLC or NMR, and purify products using silica gel chromatography .

Advanced Questions

Q. How can researchers resolve contradictions in protein yield when using this compound across mutant strains?

Discrepancies may arise from structural differences in samples. For instance, pksP melanin-deficient fungal mutants showed 11 missing proteins in this compound extracts compared to wild-type strains. Control for intrinsic sample properties (e.g., cell wall composition) and validate extraction efficiency using spiked standards or parallel extractions (e.g., Quantazyme digestion) .

Q. What methodologies ensure reproducibility in this compound-based atomic layer deposition (ALD) processes?

Standardize dose and purge times (e.g., 3–20–2–15s cycles for NaOtBu + this compound) and monitor growth temperature (175–250°C). Use GIXRD to confirm cubic NaF structure consistency across batches. Document parameters in supplementary materials, as seen in gallium deposition studies .

Q. How can batch-to-batch variability in this compound extractions be minimized for proteomic studies?

Implement rigorous quality control: (1) Pre-treat samples with identical washing steps (e.g., SDS extraction); (2) Use internal standards (e.g., isotopically labeled peptides); (3) Perform triplicate extractions. For sensitive assays, quantify peptide content via HPLC and adjust for salt/water content .

Q. What strategies address incomplete GPI-anchored protein release in this compound extractions?

Optimize incubation time (30–120 minutes) and HF concentration (70–100%). If residues persist, combine this compound with enzymatic digestion (e.g., β-1,3-glucanase) to hydrolyze cell wall polysaccharides, as demonstrated in Candida albicans studies .

Q. How should researchers design experiments to compare this compound with novel extraction reagents?

Use a factorial design to test variables (e.g., reagent type, pH, temperature). Include metrics like protein yield (Bradford assay), purity (SDS-PAGE), and functional integrity (e.g., ligand-binding assays). Reference open-source protocols for Ti3C2Tx MXene synthesis, which provide this compound extraction benchmarks .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using complementary techniques (e.g., immunoblotting + LC-MS/MS) and statistically assess variability (ANOVA) .
  • Experimental Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses and workflows .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental steps and depositing supporting data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.